3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide
Overview
Description
3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzyl, methoxyphenyl, and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Thiazole Ring Formation: The initial step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under basic conditions.
Substitution Reactions: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenyl halides in the presence of a base.
Methoxyphenyl Group Addition: The methoxyphenyl group is typically added via electrophilic aromatic substitution, using a methoxybenzene derivative and a suitable electrophile.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its electronic properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles or tetrahydrothiazoles.
Scientific Research Applications
3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound’s aromatic rings can engage in π-π interactions with DNA, potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines
- Ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, 3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-26-21-14-12-19(13-15-21)22-17-27-23(24-20-10-6-3-7-11-20)25(22)16-18-8-4-2-5-9-18;/h2-15,17H,16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXFVYNHXHFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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